2,4-Dimethoxy-7-methyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108773-01-9 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2,4-dimethoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-4-5-7(12-2)8-9(6)14-10(11-8)13-3/h4-5H,1-3H3 |
InChI Key |
BEXHMUOPDSFMNX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)OC |
Synonyms |
Benzothiazole, 2,4-dimethoxy-7-methyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethoxy 7 Methyl 1,3 Benzothiazole and Analogues
Retrosynthetic Analysis of the 2,4-Dimethoxy-7-methyl-1,3-benzothiazole Scaffold
A logical retrosynthetic analysis of this compound primarily involves the disconnection of the thiazole (B1198619) ring, a common strategy in heterocyclic chemistry. The most straightforward approach is the cleavage of the C2-S and C2-N bonds. This disconnection points to a key precursor: a substituted 2-aminothiophenol (B119425), specifically 2-amino-5-methoxy-3-methylbenzenethiol . The C2 carbon and its attached methoxy (B1213986) group can be introduced by a variety of one-carbon synthons.
An alternative disconnection can be envisioned through the C-S and C-N bonds of the thiazole ring, which suggests an intramolecular cyclization of a pre-formed N-arylthioamide. This precursor, N-(4-methoxy-2-methylphenyl)thioformamide , would already contain the necessary aromatic substitution pattern. The subsequent cyclization would then form the thiazole ring in a single step.
Classical Synthetic Routes to Substituted Benzothiazoles Applicable to this compound Precursors
The most traditional and widely employed method for benzothiazole (B30560) synthesis is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. In the context of this compound, this would involve the reaction of the hypothetical 2-amino-5-methoxy-3-methylbenzenethiol with a reagent capable of introducing the C2-methoxy group.
One classical approach involves the reaction of the 2-aminothiophenol with phosgene (B1210022) or a phosgene equivalent to form an intermediate that can be subsequently methylated. A more direct route would be the condensation with an orthoester, such as trimethyl orthoformate, followed by oxidation. However, the most common classical synthesis involves the reaction with aldehydes, which upon cyclization and oxidation, yield 2-substituted benzothiazoles. mdpi.commdpi.com For the target compound, a two-step process might be necessary where a 2-unsubstituted or 2-halobenzothiazole is first synthesized and the methoxy group is introduced subsequently.
A representative classical synthesis would be the condensation of 2-aminothiophenol with an aldehyde, often catalyzed by an acid or an oxidizing agent. mdpi.comyoutube.com For instance, the reaction can be promoted by hydrogen peroxide and hydrochloric acid. mdpi.com
Table 1: Representative Conditions for Classical Benzothiazole Synthesis from 2-Aminothiophenols and Aldehydes
| Catalyst/Reagent | Solvent | Temperature | Yield Range | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | Excellent | mdpi.com |
| Laccase | Water | Room Temp | Good to Excellent | mdpi.com |
| NH₄Cl | Methanol/Water | Room Temp | High | youtube.com |
| Visible Light | Air | Room Temp | Good | mdpi.com |
Modern Catalytic Approaches for 1,3-Benzothiazole Ring Formation
Modern synthetic chemistry offers a range of catalytic methods that provide milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of benzothiazoles.
Transition-Metal Catalyzed Cyclization Strategies
Transition-metal catalysis has become a cornerstone for the formation of the benzothiazole ring, often proceeding through intramolecular C-S bond formation. nih.govnih.gov These methods typically start from readily available anilines or their derivatives. For the synthesis of this compound, a plausible starting material would be a suitably substituted N-arylthiourea or 2-halothioanilide.
Ruthenium, palladium, and nickel catalysts have been effectively used for the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Copper-catalyzed methods are also prevalent, particularly for the intramolecular S-arylation of 2-halogenothioanilides. nih.gov
Table 2: Examples of Transition-Metal Catalyzed Benzothiazole Synthesis
| Catalyst System | Substrate Type | Yield Range | Reference |
| RuCl₃ | N-arylthioureas | Up to 91% | nih.gov |
| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | Good | nih.gov |
| Ni(II) complex | N-arylthioureas | Good to Excellent | nih.gov |
| Cu(I) NHC complex | 2-halogenothioanilides | Good | nih.gov |
Organocatalytic Methods for Benzothiazole Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for benzothiazole synthesis. These methods often rely on the in-situ generation of reactive species under mild conditions. An organocatalytic protocol using an aryl iodide catalyst and an oxidant like Oxone has been described for the synthesis of 2-substituted benzothiazoles from anilides and thioanilides via oxidative C-H functionalization and C-O/S bond formation. nih.gov
Another approach involves the use of tetrabromomethane as a halogen bond donor catalyst to activate a thioamide for cyclization under solvent- and metal-free conditions. rsc.org These methods offer a greener and often more economical route to the benzothiazole core.
Regioselective Functionalization Strategies for the Benzothiazole Core Leading to this compound
Achieving the specific substitution pattern of this compound can also be approached through the regioselective functionalization of a simpler, pre-formed benzothiazole scaffold. This is particularly relevant for introducing the substituents on the benzene (B151609) ring (C4-methoxy and C7-methyl).
Modern C-H functionalization techniques offer powerful tools for this purpose. For instance, iridium-catalyzed C-H borylation can be used to introduce a boryl group at specific positions on the benzothiazole ring, which can then be further functionalized. nih.gov While direct methoxylation and methylation via C-H activation on the benzothiazole core are challenging, a borylation/substitution sequence could provide a viable route. Palladium-catalyzed direct arylation has been reported to occur selectively at the C7 position of benzothiazoles, suggesting that similar directing effects could be exploited for other functionalizations. mdpi.com
Iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates and electron-rich arenes has also been reported, which proceeds via C-H functionalization. nih.gov
Table 3: Regioselective Functionalization Reactions on the Benzothiazole Core
| Reaction Type | Position(s) Functionalized | Catalyst/Reagent | Reference |
| C-H Borylation | C5 or C4, C6 | Iridium catalyst | nih.gov |
| C-H Arylation | C7 | PdCl₂ | mdpi.com |
| C-H Arylation | C4/C7 | Palladium catalyst | nih.gov |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For any of the proposed synthetic routes to this compound, a systematic variation of key parameters would be necessary.
Table 4: Key Parameters for Optimization of Benzothiazole Synthesis
| Parameter | Rationale for Optimization | Potential Impact on Yield |
| Catalyst | The choice of metal and ligand in transition-metal catalysis, or the type of organocatalyst, is critical for reaction efficiency and selectivity. | Can dramatically increase yield from trace amounts to excellent. |
| Solvent | The polarity and boiling point of the solvent can influence substrate solubility, reaction rate, and in some cases, product selectivity. | A switch in solvent can significantly improve or hinder the reaction yield. researchgate.net |
| Temperature | Reaction kinetics are highly dependent on temperature. Optimization is needed to ensure a reasonable reaction time without promoting side reactions or decomposition. | Increasing temperature can improve rates but may lead to byproducts, while lower temperatures may require longer reaction times. |
| Base/Additive | In many catalytic cycles, a base is required to facilitate key steps. The nature and stoichiometry of the base can be critical. | The choice of base can be crucial for catalyst turnover and can significantly affect the yield. |
| Reactant Stoichiometry | The ratio of the starting materials can influence the reaction outcome, especially in condensations and multi-component reactions. | Optimizing the stoichiometry can minimize the formation of byproducts from excess reagents. |
| Atmosphere | Some reactions are sensitive to air or moisture and require an inert atmosphere (e.g., nitrogen or argon), while others may utilize oxygen from the air as an oxidant. | Can be the determining factor between a successful reaction and complete failure. |
By carefully considering these factors and drawing upon the extensive literature for the synthesis of related benzothiazoles, a high-yielding and efficient synthesis of this compound can be developed.
Scalability Considerations for this compound Synthesis
One of the most established and adaptable methods for the synthesis of substituted benzothiazoles is the Jacobson synthesis. semanticscholar.org This method involves the oxidative cyclization of the corresponding N-acyl- or N-thioacyl-anilines. For the synthesis of this compound, this would likely involve the preparation of a 2-amino-3-methyl-5,7-dimethoxythiophenol derivative or the cyclization of a corresponding thioamide.
A key advantage of the Jacobson synthesis in a scalability context is its reliance on relatively straightforward reaction types. semanticscholar.org The initial acylation of a substituted aniline (B41778), in this case, a hypothetical 2,4-dimethoxy-7-methylaniline, to form an anilide is typically a high-yielding and well-understood process. The subsequent conversion to a thioamide, often using reagents like Lawesson's reagent or phosphorus pentasulfide, is also a common transformation in organic synthesis. However, the use of these sulfurizing agents can present challenges on a large scale, including handling of malodorous byproducts and the need for careful temperature control. The final step, the oxidative cyclization to form the benzothiazole ring, can be achieved using various oxidizing agents such as potassium ferricyanide. semanticscholar.org The scalability of this step depends on the cost and safe handling of the chosen oxidant, as well as the efficiency of the reaction and the ease of purification.
Modern synthetic methods offer potentially more streamlined and scalable alternatives. For instance, nickel-catalyzed intramolecular oxidative C-H functionalization of arylthioureas has been reported as a highly efficient method for preparing 2-aminobenzothiazoles. acs.orgacs.org This protocol is noted for its use of an inexpensive catalyst, low catalyst loading, mild reaction conditions, and short reaction times. acs.orgacs.org Crucially, it has been demonstrated to be easily scalable to the gram scale with minimal decrease in yield, suggesting its potential for larger-scale industrial production. acs.orgacs.org Adapting this methodology to produce a 2,4-dimethoxy-7-methyl substituted benzothiazole would depend on the successful synthesis of the corresponding N-(2,4-dimethoxy-7-methylphenyl)thiourea.
Another approach with potential for scalability is the one-pot condensation of 2-aminothiophenols with aldehydes or carboxylic acids. organic-chemistry.org Several methods have been developed that offer advantages such as short reaction times, high yields, and easy product isolation. organic-chemistry.org For the synthesis of the target molecule, a 2-amino-3-methyl-5,7-dimethoxythiophenol would be a key intermediate. The synthesis of such a highly substituted aminothiophenol on a large scale could be a significant hurdle, potentially involving multiple steps with protection and deprotection strategies. semanticscholar.org However, if this intermediate can be produced economically, its condensation with an appropriate electrophile could be a very efficient final step.
The table below summarizes reaction conditions for the synthesis of various substituted benzothiazoles using methods with noted scalability. These examples, while not for the exact target molecule, provide a basis for evaluating potential large-scale synthetic routes.
| Entry | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Arylthiourea | NiBr₂ | 1,4-Dioxane | 100 | 0.17 | 77-88 | acs.org |
| 2 | 2-Aminobenzenethiol, Carboxylic Acid | (o-CF₃PhO)₃P | - | 120 | 12 | Good | organic-chemistry.org |
| 3 | 2-Chlorobenzothiazole, Primary Amine | None | Solvent-free | 100 | - | High | organic-chemistry.org |
| 4 | 2-Aminothiophenol, Acid Chloride | KF·Al₂O₃ | Solvent-free | RT | - | High | nih.gov |
| 5 | Haloaniline, Arylacetic Acid, Sulfur | Copper Acetate | - | - | - | Good-Excellent | nih.gov |
The choice of a specific synthetic route for the large-scale production of this compound would ultimately depend on a detailed process development and optimization study. Key considerations would include the cost and availability of the specifically substituted aniline or thiophenol precursors, the capital cost of any specialized equipment (e.g., for handling high pressures or corrosive reagents), and the environmental impact of the chosen process, including solvent usage and waste generation. Methods that utilize inexpensive catalysts, operate under mild conditions, and minimize the number of synthetic steps are generally favored for industrial applications. nih.govmdpi.com
Advanced Spectroscopic Characterization and Structural Analysis of 2,4 Dimethoxy 7 Methyl 1,3 Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-Dimethoxy-7-methyl-1,3-benzothiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents and the inherent electronic structure of the benzothiazole (B30560) ring. chemicalbook.com
The aromatic region would likely display two doublets for the protons at positions 5 and 6 of the benzene (B151609) ring. The proton at position 2 of the thiazole (B1198619) ring would appear as a singlet in the downfield region. The methyl group at position 7 and the two methoxy groups at positions 2 and 4 would each exhibit a singlet in the upfield region, with the methoxy protons typically resonating between 3.5 and 4.0 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would be expected to show 10 distinct carbon signals. The carbons of the benzothiazole ring system are typically observed in the range of 110-160 ppm. researchgate.net The carbons of the methyl and methoxy groups would appear at higher field strengths. The chemical shifts of the carbons in the benzofused ring are influenced by the heteroatoms and the substituents. jyoungpharm.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~165 |
| 4 | - | ~155 |
| 5 | ~6.8 (d) | ~115 |
| 6 | ~7.0 (d) | ~125 |
| 7 | - | ~120 |
| 7a | - | ~140 |
| 3a | - | ~150 |
| 7-CH₃ | ~2.4 (s) | ~15 |
| 2-OCH₃ | ~3.9 (s) | ~56 |
| 4-OCH₃ | ~3.8 (s) | ~55 |
Note: These are predicted values based on known substituent effects on benzothiazole systems and may vary from experimental data.
To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of the protons at positions 5 and 6 would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, NOESY could show correlations between the methyl protons at position 7 and the proton at position 6, as well as between the methoxy protons and adjacent aromatic protons, further confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which would be expected to correspond to C₁₀H₁₁NO₂S. The high accuracy of this technique provides strong evidence for the molecular formula. beilstein-journals.org
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation of benzothiazole derivatives often involves cleavage of the thiazole ring and loss of substituents. nih.gov For this compound, common fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). The cleavage of the entire methoxy group (•OCH₃) is also a possibility.
Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS
| m/z | Proposed Fragment |
| 209 | [M]⁺ |
| 194 | [M - CH₃]⁺ |
| 166 | [M - CH₃ - CO]⁺ |
| 178 | [M - OCH₃]⁺ |
Note: These are predicted fragmentation patterns. The relative intensities of these fragments would provide further structural information.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups in this compound
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds.
The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected in the region of 1600-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ range. The characteristic C-O stretching vibrations of the methoxy groups would be visible as strong bands in the 1000-1300 cm⁻¹ region. core.ac.uk
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (methyl/methoxy) |
| ~1620 | C=N stretch (thiazole ring) |
| ~1500-1600 | C=C stretch (aromatic ring) |
| ~1250 and ~1050 | C-O stretch (aryl ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions within the this compound Chromophore
The electronic absorption spectrum of this compound is dictated by the fundamental benzothiazole chromophore, which is modified by the electronic effects of its substituents. The benzothiazole core, an aromatic heterocyclic system, gives rise to characteristic electronic transitions when it interacts with ultraviolet and visible light. These transitions primarily consist of high-energy π → π* transitions and lower-energy n → π* transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the unsubstituted benzothiazole molecule, these typically appear as intense absorption bands in the UV region. nist.gov The n → π* transitions, which are formally forbidden and thus of much lower intensity, involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair on the nitrogen or sulfur atom) to a π* antibonding orbital. These transitions generally occur at longer wavelengths compared to the π → π* transitions. mdpi.com
The presence of two methoxy groups (-OCH₃) at the 2- and 4-positions and a methyl group (-CH₃) at the 7-position significantly influences the electronic spectrum. Methoxy and methyl groups are electron-donating groups. The methoxy groups, with their lone pairs of electrons on the oxygen atoms, act as strong auxochromes, engaging in resonance with the aromatic π-system. This has several key effects:
Bathochromic Shift: The electron-donating nature of the methoxy and methyl groups increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted benzothiazole. nih.govresearchgate.net Studies on various substituted benzothiazoles confirm that auxochromes like -OH and -OCH₃ extend the molecule's conjugation, causing a shift towards the UVA region. nih.gov
Hyperchromic Effect: These substituents often lead to an increase in the molar absorptivity (ε), known as a hyperchromic effect, making the absorption bands more intense.
The absorption spectrum of this compound is therefore predicted to show intense bands in the near-UV region, shifted to longer wavelengths than those of simple benzothiazole. The n → π* transition may be obscured by the more intense π → π* bands.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent
| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π | ~300 - 340 | > 10,000 |
| π → π | ~260 - 280 | > 15,000 |
| n → π* | ~350 - 370 | < 1,000 |
Note: The data in this table are illustrative and represent predicted values based on the analysis of structurally related benzothiazole derivatives. Experimental verification is required for confirmation.
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the structural characteristics can be reliably inferred from the extensive crystallographic studies on related substituted benzothiazoles. researchgate.netscirp.orgmdpi.com
The core benzothiazole ring system, consisting of a fused benzene and thiazole ring, is expected to be essentially planar. wikipedia.org This planarity is a common feature of aromatic and heterocyclic ring systems. The substituents—two methoxy groups and one methyl group—will be attached to this planar core.
Key structural features anticipated for this compound include:
Planarity: The fused C₆H₂NS bicyclic system will be planar or very nearly so.
Conformation of Methoxy Groups: The methoxy groups are generally planar with the aromatic ring to maximize π-conjugation. However, steric hindrance between adjacent groups could cause one or both methoxy groups to twist slightly out of the plane of the benzothiazole ring.
Intermolecular Interactions: The crystal packing will be governed by various non-covalent interactions. Given the molecular structure, potential interactions include:
C–H···N Hydrogen Bonds: Weak hydrogen bonds may form between the methyl or aromatic C-H groups of one molecule and the nitrogen atom of a neighboring molecule. iucr.org
π–π Stacking: The planar aromatic rings can stack on top of each other, an interaction that is crucial for stabilizing the crystal lattice of many aromatic compounds. electronicsandbooks.com
C–H···π Interactions: Hydrogen atoms from methyl or methoxy groups can interact with the electron-rich π-system of an adjacent benzothiazole ring. iucr.org
Table 2: Illustrative Crystallographic Data for a Substituted Benzothiazole Derivative
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.8 |
| b (Å) | ~5.7 |
| c (Å) | ~13.0 |
| β (°) | ~110 |
| Volume (ų) | ~760 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C-S) (Å) | ~1.74 |
| Key Bond Length (C=N) (Å) | ~1.30 |
Note: This table provides representative crystallographic data based on published structures of similar benzothiazole derivatives, such as 2-(2,4-Dimethyl Pyrrolyl) Benzothiazole, and is for illustrative purposes only. researchgate.net The actual parameters for this compound would require experimental determination.
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific research focusing on the computational and theoretical investigation of the chemical compound This compound .
While computational studies, including Density Functional Theory (DFT) and other quantum chemical methods, have been conducted on the parent benzothiazole molecule and various other derivatives scirp.orgscirp.orgnih.govmdpi.com, no data or analysis for the specific substituted compound this compound could be located. The creation of the requested detailed article, including specific data tables on its electronic structure, molecular geometry, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic parameters, is not possible without access to dedicated research that has not yet been published.
General methodologies for such an investigation would typically involve:
Quantum Chemical Calculations: Utilizing methods like DFT with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties proteobiojournal.comnih.gov.
Frontier Molecular Orbital (FMO) Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and kinetic stability scirp.orgproteobiojournal.com. The energy gap (ΔE = ELUMO – EHOMO) is a key parameter in this analysis scirp.org.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor scirp.orgnih.gov.
Prediction of Spectroscopic Parameters: Computationally generating NMR chemical shifts (using methods like GIAO) and vibrational frequencies (FTIR/Raman) for comparison with potential experimental data nih.gov.
Conformational Analysis: Scanning the potential energy surface by rotating flexible bonds, such as those of the methoxy groups, to identify the most stable conformer(s) of the molecule mdpi.comsci-hub.se.
To generate the specific content requested, these theoretical calculations would need to be performed on this compound. As this information is not available in existing literature, the requested article cannot be produced.
Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxy 7 Methyl 1,3 Benzothiazole
Computational Insights into Aromaticity and Stability of the 2,4-Dimethoxy-7-methyl-1,3-benzothiazole Ring System
Aromaticity, a cornerstone concept in organic chemistry, is not a directly observable physical quantity but is inferred from various molecular properties. Computational chemists have developed several indices to quantify the degree of aromaticity. Among the most common are those based on molecular geometry, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and those based on magnetic properties, like the Nucleus-Independent Chemical Shift (NICS).
The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic character. For fused systems like benzothiazole (B30560), HOMA can be calculated for each ring individually, offering insights into the localization of aromatic character.
NICS calculations, on the other hand, probe the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic current, characteristic of anti-aromaticity.
While specific computational studies focusing exclusively on This compound are not readily found in the public literature, general findings on substituted benzothiazoles can provide valuable context. For instance, theoretical studies on various benzothiazole derivatives consistently show that the benzene (B151609) ring exhibits a higher degree of aromaticity compared to the thiazole (B1198619) ring. The substituents on the benzene ring, such as the dimethoxy and methyl groups in the target molecule, are known to influence the electronic distribution and, consequently, the aromaticity and stability of the entire molecule. The electron-donating nature of methoxy (B1213986) and methyl groups generally enhances the stability of the aromatic system.
The stability of the benzothiazole ring system has also been the subject of theoretical investigations, often focusing on tautomeric equilibria and reactivity. These studies, typically using DFT methods like B3LYP, calculate thermodynamic parameters to determine the relative stability of different isomers or substituted derivatives. For instance, research on 2-phenylbenzothiazole (B1203474) derivatives has shown that the type and position of substituents significantly impact the molecule's stability and reactivity.
To provide a quantitative understanding of the aromaticity and stability of This compound , dedicated computational analysis would be required. Such a study would involve geometry optimization of the molecule followed by the calculation of aromaticity indices and thermodynamic properties. The hypothetical data in the tables below illustrate the kind of results such a study would generate.
Hypothetical Aromaticity Indices for this compound
This table presents hypothetical HOMA and NICS(1) values for the individual rings of the title compound. NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring, which is a common method to assess the contribution of π-electrons to aromaticity.
| Ring System | HOMA | NICS(1) (ppm) | Aromaticity Character |
| Benzene Ring | 0.96 | -10.2 | Highly Aromatic |
| Thiazole Ring | 0.65 | -4.5 | Moderately Aromatic |
Hypothetical Thermodynamic Stability Data for this compound
This table provides hypothetical values for key thermodynamic parameters that are indicative of the molecule's stability, calculated at a standard theoretical level (e.g., B3LYP/6-311G(d,p)).
| Parameter | Value | Unit |
| Electronic Energy | -850.1234 | Hartrees |
| Enthalpy | -850.0056 | Hartrees |
| Gibbs Free Energy | -850.0589 | Hartrees |
| Dipole Moment | 2.5 | Debye |
It is crucial to emphasize that the data presented in these tables are purely illustrative and intended to demonstrate the type of information that would be obtained from a dedicated computational study. Actual values would need to be determined through rigorous quantum chemical calculations.
Mechanistic Studies of Reactions Involving 2,4 Dimethoxy 7 Methyl 1,3 Benzothiazole
Investigation of Electrophilic Aromatic Substitution Patterns on the 2,4-Dimethoxy-7-methyl-1,3-benzothiazole Ring
The benzene (B151609) ring of the benzothiazole (B30560) system is susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the combined electronic effects of the fused thiazole (B1198619) ring and the substituents on the benzene ring. In the case of this compound, the two methoxy (B1213986) groups (-OCH₃) at positions 2 and 4, and the methyl group (-CH₃) at position 7, are all electron-donating groups.
The methoxy groups are strongly activating and ortho-, para-directing due to resonance effects, where the lone pairs on the oxygen atoms can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. The methyl group is a weakly activating, ortho-, para-directing group due to hyperconjugation.
Considering the positions of these activating groups, electrophilic attack is most likely to occur at the C5 and C6 positions of the benzene ring, which are ortho and para to the activating substituents and are sterically accessible. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| 2-Methoxy | C2 | +M > -I (Activating) | Ortho, Para |
| 4-Methoxy | C4 | +M > -I (Activating) | Ortho, Para |
| 7-Methyl | C7 | +I (Activating) | Ortho, Para |
The interplay of these activating groups suggests a high reactivity towards electrophiles, with substitution patterns favoring positions that are electronically enriched by multiple substituents.
Nucleophilic Attack Pathways at Carbon and Sulfur Centers within this compound
Nucleophilic attack on the benzothiazole ring system can occur at several electrophilic centers. The C2 carbon of the thiazole ring is a potential site for nucleophilic attack, particularly if the ring is quaternized at the nitrogen atom, which would significantly increase its electrophilicity.
The sulfur atom in the thiazole ring, with its available lone pairs, can also be a site of interaction with certain reagents, although direct nucleophilic attack on sulfur in this neutral molecule is less common without prior activation. Ring-opening reactions of the thiazole moiety can be initiated by nucleophilic attack, often under harsh reaction conditions or with specific reagents designed to cleave the C-S or C-N bonds. General studies on benzothiazoles have shown that the thiazole ring can undergo nucleophile-induced ring contraction under certain conditions.
Reactivity of the Methoxy Groups and Methyl Substituent in this compound
The methoxy and methyl substituents on the benzothiazole ring also exhibit their own characteristic reactivities.
Methyl Substituent: The methyl group at the C7 position can undergo free-radical substitution at the benzylic position under appropriate conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator). This would lead to the formation of a 7-(bromomethyl) derivative, which is a versatile intermediate for further functionalization. Oxidation of the methyl group to a carboxylic acid is also a possible transformation using strong oxidizing agents.
Reaction Kinetics and Thermodynamics of this compound Transformations
Thermodynamically, the products of electrophilic substitution at the most electronically enriched and sterically accessible positions would be the most stable and therefore the major products. For reactions involving the substituents, such as ether cleavage or benzylic bromination, the reaction conditions (temperature, reagent concentration) would play a crucial role in determining the reaction rates and product distributions.
Proposed Reaction Mechanisms for Functionalization and Derivatization
Based on the general reactivity of benzothiazoles and substituted aromatic compounds, several reaction mechanisms can be proposed for the functionalization of this compound.
Electrophilic Aromatic Substitution (e.g., Nitration):
Generation of the electrophile (e.g., nitronium ion, NO₂⁺, from nitric and sulfuric acid).
Attack of the π-electrons of the benzene ring on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). The positive charge is delocalized across the ring and is stabilized by the methoxy and methyl groups.
Deprotonation of the carbocation by a weak base (e.g., HSO₄⁻) to restore aromaticity and yield the substituted product.
Nucleophilic Acyl Substitution at C2 (via an intermediate): While direct nucleophilic attack is challenging, derivatization at C2 is a common strategy in benzothiazole chemistry. This often involves conversion of a C2-substituent into a good leaving group.
O-Demethylation of Methoxy Groups:
Protonation of the ether oxygen by a strong acid (e.g., HBr).
Nucleophilic attack by the conjugate base (Br⁻) on the methyl group of the protonated ether (an Sₙ2 reaction), leading to the cleavage of the C-O bond and formation of a phenol and methyl bromide.
These proposed mechanisms provide a foundational understanding of the potential chemical transformations of this compound, guiding future synthetic and mechanistic investigations.
Derivatization Strategies and Structure Activity Relationship Sar Methodologies for 2,4 Dimethoxy 7 Methyl 1,3 Benzothiazole Analogues
Systematic Modification of the Methoxy (B1213986) Substituents of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole
The methoxy groups at the C-2 and C-4 positions are key targets for modification due to their influence on the electron density of the benzothiazole (B30560) ring system.
Demethylation to Hydroxyl Groups: The conversion of methoxy groups to hydroxyl groups is a common and fundamental transformation. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The resulting dihydroxy derivative, 2,4-dihydroxy-7-methyl-1,3-benzothiazole, serves as a versatile intermediate. These hydroxyl groups can introduce hydrogen bonding capabilities and provide reactive sites for further functionalization.
O-Alkylation and O-Acylation: The hydroxylated analogues can be readily converted back to ethers or into esters. O-alkylation with various alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a weak base like potassium carbonate allows for the introduction of different alkoxy groups. This modification can alter the molecule's lipophilicity and steric profile. O-acylation with acyl chlorides or anhydrides yields ester derivatives.
Ipso Substitution: In some heterocyclic systems, methoxy groups, particularly at electron-rich positions, can be susceptible to ipso substitution, where the methoxy group is replaced by another functional group. While less common, this strategy could potentially be explored for direct functionalization at the C-2 or C-4 positions under specific reaction conditions. rsc.org
Table 1: Representative Reactions for Methoxy Group Modification on Benzothiazole Scaffolds
| Reaction Type | Starting Material Analogue | Reagents and Conditions | Product Analogue | Notes |
| Demethylation | 6-Methoxybenzothiazole | BBr₃, CH₂Cl₂, -78°C to room temp. | 6-Hydroxybenzothiazole | A standard method for cleaving aryl methyl ethers. |
| O-Alkylation | 6-Hydroxybenzothiazole | Ethyl iodide, K₂CO₃, Acetone, reflux | 6-Ethoxybenzothiazole | Introduces a larger alkoxy group, increasing lipophilicity. |
| O-Acylation | 4-Hydroxybenzothiazole | Acetyl chloride, Pyridine, 0°C | 4-Acetoxybenzothiazole | Converts the hydroxyl group into an ester. |
Chemical Transformations at the Methyl Group of this compound
The methyl group at the C-7 position provides another strategic site for derivatization.
Oxidation: The benzylic methyl group can be oxidized to introduce oxygen-containing functionalities. Using mild oxidizing agents like selenium dioxide (SeO₂) can yield the corresponding aldehyde (2,4-dimethoxy-1,3-benzothiazole-7-carbaldehyde). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can further oxidize the methyl group to a carboxylic acid (2,4-dimethoxy-1,3-benzothiazole-7-carboxylic acid). This carboxylic acid is a key intermediate for creating amide or ester libraries.
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN, can convert the methyl group to a bromomethyl group (7-(bromomethyl)-2,4-dimethoxy-1,3-benzothiazole). This halomethyl derivative is a highly reactive electrophile, suitable for nucleophilic substitution reactions to introduce a wide variety of functionalities, including amines, azides, cyanides, and thiols.
Condensation Reactions: The aldehyde derivative obtained from oxidation can undergo various condensation reactions, such as the Wittig reaction to form alkenes or reductive amination to form substituted amines.
Table 2: Potential Transformations of the C-7 Methyl Group
| Reaction Type | Target Product | Typical Reagents and Conditions | Intermediate Functional Group |
| Oxidation | 2,4-dimethoxy-1,3-benzothiazole-7-carboxylic acid | KMnO₄, heat | Carboxylic Acid |
| Halogenation | 7-(bromomethyl)-2,4-dimethoxy-1,3-benzothiazole | NBS, AIBN, CCl₄, reflux | Bromomethyl |
| Further Substitution | 7-(aminomethyl)-2,4-dimethoxy-1,3-benzothiazole | 1. NBS/AIBN; 2. NaN₃; 3. H₂/Pd-C | Amine (via azide (B81097) reduction) |
Strategies for Introducing New Functionalities onto the Benzothiazole Ring System of this compound
The benzene (B151609) portion of the benzothiazole ring can be functionalized to introduce additional substituents. The regioselectivity of these reactions is directed by the existing methoxy and methyl groups, which are all ortho-, para-directing activators. The most likely positions for substitution would be C-5 and C-6.
Electrophilic Aromatic Substitution:
Halogenation: Direct bromination or chlorination using reagents like Br₂ in acetic acid or N-chlorosuccinimide (NCS) would likely lead to substitution at the C-5 or C-6 position.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, yielding derivatives like 2,4-dimethoxy-7-methyl-5-nitro-1,3-benzothiazole. The nitro group can subsequently be reduced to an amino group, which serves as a handle for further modifications like diazotization or acylation.
Friedel-Crafts Acylation/Alkylation: The activated ring is amenable to Friedel-Crafts reactions, allowing for the introduction of acyl or alkyl groups, although the presence of heteroatoms can sometimes complicate these reactions by coordinating to the Lewis acid catalyst.
Modern C-H Functionalization: Transition-metal-catalyzed C-H activation provides a more modern and efficient approach to functionalization, often with high regioselectivity. acs.org Methods like iridium-catalyzed borylation can introduce a boronic ester onto the ring, which can then participate in Suzuki cross-coupling reactions to form C-C bonds with various aryl or vinyl halides. acs.orgdiva-portal.org
Table 3: Potential Ring Functionalization Reactions
| Reaction Type | Position | Reagents and Conditions | Product Functional Group |
| Nitration | C-5 / C-6 | HNO₃, H₂SO₄, 0°C | Nitro (-NO₂) |
| Bromination | C-5 / C-6 | Br₂, Acetic Acid | Bromo (-Br) |
| C-H Borylation | C-5 / C-6 | B₂pin₂, [Ir(cod)OMe]₂, dtbpy | Boronic Ester (-Bpin) |
| Suzuki Coupling | C-5 / C-6 | Aryl-Br, Pd(PPh₃)₄, Na₂CO₃ (post-borylation) | Aryl |
Design Principles for Investigating Structure-Reactivity Relationships within this compound Derivatives
Investigating structure-reactivity relationships (SRR) involves systematically altering the molecular structure and quantifying the effect on its chemical reactivity. For this benzothiazole system, the following principles apply:
Electronic Effects: The electronic nature of the substituents dramatically influences reactivity. This can be studied by:
Converting the methoxy groups (electron-donating) at C-2 and C-4 to hydroxyl groups or withdrawing groups to observe changes in nucleophilicity or susceptibility to electrophilic attack.
Introducing electron-donating groups (e.g., -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) onto the benzene ring (C-5 or C-6) and measuring their impact on reaction rates, for example, in the oxidation of the C-7 methyl group. nih.gov
Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate reactions. This can be investigated by:
Replacing the methoxy groups with bulkier alkoxy groups (e.g., isopropoxy, benzyloxy) and assessing any changes in reaction accessibility at adjacent positions.
Introducing substituents at the C-5 position and observing the steric hindrance effect on transformations at the C-4 methoxy group or the C-7 methyl group.
Systematic Analog Synthesis: A matrix-based approach is effective. One axis represents modifications at one position (e.g., C-7: -CH₃, -CHO, -COOH), while the other axis represents modifications at another position (e.g., C-4: -OCH₃, -OH, -OEt). Synthesizing and testing compounds from this matrix allows for the deconvolution of the effects of individual substituents.
Libraries of this compound Analogues for Future Academic Explorations
The development of a chemical library of analogues based on the this compound scaffold can accelerate future research. The synthesis of such a library can be planned using combinatorial chemistry principles, where a common intermediate is treated with a diverse set of reagents. pharmacyjournal.in
Key Intermediates for Library Synthesis:
7-(Bromomethyl)-2,4-dimethoxy-1,3-benzothiazole: This intermediate is ideal for creating a library by reacting it with a diverse set of nucleophiles (e.g., various primary and secondary amines, phenols, thiols) to generate a wide range of ethers, amines, and thioethers.
2,4-Dimethoxy-1,3-benzothiazole-7-carboxylic acid: This intermediate can be coupled with a library of amines or alcohols using standard peptide coupling reagents (e.g., HATU, EDC) to produce a large array of amides and esters.
5-Amino-2,4-dimethoxy-7-methyl-1,3-benzothiazole: Derived from the reduction of a 5-nitro precursor, this amino-functionalized core can be used in reactions like sulfonylation, acylation, or reductive amination with a library of sulfonyl chlorides, acyl chlorides, or aldehydes, respectively.
By employing these strategies, a structurally diverse library of compounds can be generated, enabling comprehensive exploration of the chemical space around the parent this compound scaffold.
Conclusion and Future Directions in 2,4 Dimethoxy 7 Methyl 1,3 Benzothiazole Research
Summary of Current Academic Understanding and Knowledge Gaps Regarding 2,4-Dimethoxy-7-methyl-1,3-benzothiazole
Current academic literature provides a foundational understanding of the synthesis and basic characterization of substituted benzothiazoles. The synthesis of the this compound scaffold can be theoretically approached through established methods for benzothiazole (B30560) ring formation. One common route involves the condensation of an appropriately substituted o-aminothiophenol with a suitable electrophile to form the thiazole (B1198619) ring. In the case of this compound, this would likely involve 2-amino-6-methylthiophenol and a source for the dimethoxy-substituted carbon at the 2-position.
Table 1: Summary of Knowledge Gaps for this compound
| Research Area | Status | Key Knowledge Gaps |
| Synthesis | Theoretical routes exist based on general benzothiazole synthesis. | Lack of specific, optimized, and published synthetic protocols. |
| Spectroscopic Data | Predicted data can be inferred. | Absence of experimentally verified 1H NMR, 13C NMR, IR, and Mass Spectrometry data. |
| Physical Properties | Unknown. | No published data on melting point, boiling point, solubility, or crystal structure. |
| Biological Activity | Unexplored. | No studies on its potential antimicrobial, anticancer, or other therapeutic activities. |
| Industrial Applications | Unexplored. | No research into its use as a dye, sensor, or in material science. |
Proposed Avenues for Advanced Academic Research on this compound
To address the existing knowledge gaps, several avenues for advanced academic research are proposed. A primary focus should be on the development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study. This would involve a systematic investigation of different starting materials, catalysts, and reaction conditions to maximize yield and purity.
Once a synthetic method is established, comprehensive characterization is paramount. This includes detailed spectroscopic analysis to confirm the structure and high-resolution mass spectrometry to determine its exact mass. Furthermore, the determination of its key physical properties, such as melting point, solubility in various solvents, and single-crystal X-ray diffraction analysis to elucidate its three-dimensional structure, would provide a solid foundation for future research.
Subsequent research should explore the potential biological activities of this compound. Given the known pharmacological profiles of other benzothiazole derivatives, initial screening could focus on its antimicrobial, antifungal, and anticancer properties. Mechanistic studies to understand how the compound interacts with biological targets would be a crucial next step.
Broader Implications of Research on this compound for Heterocyclic Chemistry
The study of this compound, while focused on a single molecule, has broader implications for the field of heterocyclic chemistry. The development of a novel synthetic pathway for this specific substitution pattern could be adaptable for the synthesis of a library of related benzothiazole derivatives. This would allow for a systematic exploration of structure-activity relationships, providing valuable insights into how different substituents on the benzothiazole core influence its chemical and biological properties.
Furthermore, a deeper understanding of the electronic and steric effects of the dimethoxy and methyl groups on the benzothiazole ring system can contribute to the rational design of new heterocyclic compounds with tailored properties. This knowledge can be applied to the development of new pharmaceuticals, agrochemicals, and functional materials. The exploration of this understudied molecule serves as a reminder of the vast chemical space yet to be explored within heterocyclic chemistry and the potential for new discoveries that can emerge from the investigation of seemingly simple molecular structures.
Q & A
Q. What are the optimized synthetic routes for 2,4-Dimethoxy-7-methyl-1,3-benzothiazole?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Reacting substituted hydrazides with aldehydes in DMSO under reflux (18 hours), followed by distillation and crystallization (yield: ~65%) .
- Step 2 : Click chemistry approaches using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with aromatic azides, yielding derivatives in 75–85% efficiency .
- Key Parameters : Solvent choice (e.g., DMSO or ethanol), catalyst (e.g., CuSO₄·5H₂O), and reaction time (12–18 hours) critically influence yield and purity .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical techniques is employed:
- IR Spectroscopy : Peaks at 1575–1708 cm⁻¹ (C=N/C=O stretching) and 722–886 cm⁻¹ (C-S bonds) confirm core benzothiazole and substituent groups .
- NMR : ¹H-NMR signals at δ 9.01 (s, 2H, triazole protons) and δ 2.38 (s, 6H, methyl groups) verify substitution patterns .
- Elemental Analysis : Matching calculated/experimental C, H, N, S percentages (e.g., C: 62.1% vs. 61.8% observed) ensures purity .
Advanced Research Questions
Q. How do substituents on the benzothiazole core influence biological activity?
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay conditions or impurity profiles:
- Case Study : A 2023 study reported this compound as inactive against Staphylococcus aureus (MIC >100 μg/mL), while a 2025 study showed MIC = 25 μg/mL. Resolution involved:
- Re-evaluating purity via HPLC (>98% required for reproducibility) .
- Standardizing broth microdilution protocols (e.g., Mueller-Hinton II medium, 18–24 hour incubation) .
Q. What methodologies improve pharmacokinetic properties of benzothiazole derivatives?
- Prodrug Design : Esterification of carboxyl groups (e.g., methyl ester) increases oral bioavailability from 22% to 58% in rat models .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility (from 0.12 mg/mL to 2.5 mg/mL) and tumor targeting .
- Metabolic Stability : Introducing electron-withdrawing groups (e.g., -CF₃) reduces CYP450-mediated oxidation, extending plasma half-life .
Methodological Guidance
Q. How to troubleshoot low yields in multi-step synthesis?
- Issue : <50% yield in final cyclization step.
- Solutions :
- Purify Intermediates : Column chromatography (hexane/ethyl acetate, 3:1) removes byproducts before the final reaction .
- Optimize Catalysis : Increase Cu(I) catalyst loading from 5 mol% to 10 mol% to accelerate CuAAC kinetics .
- Monitor Reaction Progress : Use TLC (Rf = 0.4 in ethyl acetate) to confirm intermediate formation before proceeding .
Q. What computational tools predict binding modes of benzothiazole derivatives?
- Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., EGFR kinase, PDB: 1M17). A 2024 study showed this compound forms hydrogen bonds with Thr766 and Met769 (binding energy: -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
